molecular formula C24H30O4 B13876747 Diphenyl dodecanedioate CAS No. 4080-91-5

Diphenyl dodecanedioate

Cat. No.: B13876747
CAS No.: 4080-91-5
M. Wt: 382.5 g/mol
InChI Key: ZFZAVLIRCWVCJS-UHFFFAOYSA-N
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Description

Diphenyl dodecanedioate is an organic compound that belongs to the class of esters It is formed by the esterification of dodecanedioic acid with phenol

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl dodecanedioate can be synthesized through the esterification reaction between dodecanedioic acid and phenol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to a temperature that allows the removal of water formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the desired ester.

Chemical Reactions Analysis

Types of Reactions

Diphenyl dodecanedioate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to dodecanedioic acid and phenol in the presence of water and an acid or base catalyst.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Hydrolysis: Dodecanedioic acid and phenol.

    Reduction: Dodecanediol and phenol.

    Substitution: Nitro-diphenyl dodecanedioate or halogenated this compound.

Scientific Research Applications

Diphenyl dodecanedioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of polymers and other complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of high-performance materials, such as coatings, adhesives, and lubricants.

Mechanism of Action

The mechanism of action of diphenyl dodecanedioate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activities or interacting with cellular membranes. The ester group can undergo hydrolysis, releasing dodecanedioic acid and phenol, which may exert their effects through different biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Dodecanedioic acid: The parent compound of diphenyl dodecanedioate, known for its applications in the production of polymers and as a metabolic intermediate.

    Diphenyl diselenide: A compound with similar structural features, used in organic synthesis and medicinal chemistry.

    Diphenyl ditelluride: Another structurally related compound, known for its applications in catalysis and green chemistry.

Uniqueness

This compound is unique due to its ester linkage, which imparts distinct chemical properties and reactivity compared to its parent acid and other similar compounds

Properties

CAS No.

4080-91-5

Molecular Formula

C24H30O4

Molecular Weight

382.5 g/mol

IUPAC Name

diphenyl dodecanedioate

InChI

InChI=1S/C24H30O4/c25-23(27-21-15-9-7-10-16-21)19-13-5-3-1-2-4-6-14-20-24(26)28-22-17-11-8-12-18-22/h7-12,15-18H,1-6,13-14,19-20H2

InChI Key

ZFZAVLIRCWVCJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CCCCCCCCCCC(=O)OC2=CC=CC=C2

Origin of Product

United States

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